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Patent Blue V - 3536-49-0

Patent Blue V

Catalog Number: EVT-257365
CAS Number: 3536-49-0
Molecular Formula: C27H32CaN2O7S2
Molecular Weight: 600.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Patent Blue V (Acid Blue 3, CAS number: 3536-49-0) is a synthetic organic dye belonging to the triarylmethane group. [] It is used in various scientific research applications, particularly for visualizing lymphatic systems and sentinel lymph nodes. []

Isosulfan Blue

Relevance: Isosulfan Blue is a structural isomer of Patent Blue VF (CAS number: 129-17-9) and closely resembles Patent Blue V in its chemical structure, differing only by the position of a hydroxyl group []. This structural similarity results in strong cross-reactivity between the two dyes []. Consequently, both compounds exhibit similar biological activities and are often mentioned together in studies investigating anaphylactic reactions associated with lymphatic mapping dyes [, , , ].

Methylene Blue

Compound Description: Methylene Blue (anhydrous: CAS number: 61-73-4, trihydrate: CAS number: 7220-79-3) is a dye with a distinct chemical structure from triarylmethane dyes like Patent Blue V. It is approved for oral and intravenous administration to treat methemoglobinemia and haemolysis [].

Relevance: While Methylene Blue has been investigated for lymphatic mapping, its efficacy in this area is debated [, , ]. Unlike Patent Blue V, Methylene Blue doesn't bind to plasma proteins due to the absence of sulfonic acid groups []. This characteristic potentially limits its lymphatic uptake and favors direct diffusion into blood capillaries, influencing its suitability for lymphatic mapping compared to Patent Blue V [].

Carmoisine

Relevance: Research highlighting analytical techniques for quantifying dyes in food products often investigates Carmoisine alongside Patent Blue V []. While not structurally related, their shared application as food colorants necessitates analytical methods for their simultaneous detection and quantification in food matrices []. This underscores the importance of analytical chemistry in food safety and regulatory compliance concerning food dyes like Patent Blue V and Carmoisine.

Source and Classification

Patent Blue V is classified as a synthetic dye derived from the triphenylmethane family. Its chemical structure is represented by the formula C54H62CaN4O14S4, indicating that it can exist as either a sodium or calcium salt. The dye is recognized by the Color Index number 42051 and has an E number of E131 when used as a food additive. In Europe, it is commonly found in products such as gelatin desserts and certain confectioneries but is banned in countries like Australia and the United States due to potential allergic reactions .

Synthesis Analysis

The synthesis of Patent Blue V involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of benzaldehyde-2,5-sulfonic acid tetra-butylammonium salt with diethylaniline in acetic acid. This reaction typically requires refluxing under inert conditions (e.g., nitrogen atmosphere) to minimize impurities .
  2. Formation of Isoleuco Acid: The initial condensation yields an isoleuco acid intermediate. This compound is then suspended in a polar solvent (commonly methanol) with silver oxide to facilitate further reactions.
  3. Conversion to Isosulfan Blue: The isoleuco acid undergoes treatment with sodium or sodium ion exchange resin to produce isosulfan blue, which can achieve a purity of approximately 99% through high-performance liquid chromatography .
  4. Final Isolation: The final product can be isolated through various purification techniques including chromatography.

This multi-step synthesis highlights the complexity involved in producing high-purity Patent Blue V for both food and medical applications.

Molecular Structure Analysis

The molecular structure of Patent Blue V features a complex arrangement characteristic of triphenylmethane dyes. It consists of multiple aromatic rings and functional groups that contribute to its color properties:

  • Core Structure: The core structure includes a central cyclohexadiene unit attached to various substituents that impart distinct color characteristics.
  • Functional Groups: Key functional groups include sulfonic acid moieties that enhance solubility in water and contribute to its pH-dependent color changes—from deep blue in alkaline conditions to yellow-orange in acidic environments .

This structural diversity allows Patent Blue V to function effectively as both a dye and a pH indicator.

Chemical Reactions Analysis

Patent Blue V participates in several chemical reactions relevant to its applications:

  1. Redox Reactions: The dye exhibits redox sensitivity, transitioning from a reduced yellow form to an oxidized red form based on its environment's oxidation state. This property makes it useful as a reversible redox indicator .
  2. pH-Dependent Color Change: Its color varies significantly with pH, making it suitable for applications requiring visual indicators of acidity or alkalinity.
  3. Analytical Applications: Patent Blue V has been employed in various analytical methods, including electrochemical sensors for detecting other dyes and compounds in food products .

These reactions underline the versatility of Patent Blue V in both industrial and laboratory settings.

Mechanism of Action

The mechanism of action for Patent Blue V primarily revolves around its ability to interact with biological tissues during medical procedures:

  • Lymphangiography: In medical diagnostics, it serves as a tracer dye for lymphatic vessels during imaging procedures. The dye's ability to stain lymphatic tissues allows for better visualization during surgical interventions.
  • Staining Properties: When injected into tissues, Patent Blue V binds selectively to lymphatic channels due to its molecular structure, facilitating the identification of sentinel lymph nodes during cancer surgeries .

This mechanism highlights the importance of Patent Blue V beyond mere coloration, emphasizing its role in enhancing diagnostic accuracy.

Physical and Chemical Properties Analysis

Patent Blue V exhibits several notable physical and chemical properties:

  • Color: A vibrant sky blue that changes with pH.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: While stable under normal conditions, it can fade when exposed to light over extended periods .
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for organic dyes.

These properties are crucial for determining its suitability for various applications across food science and medicine.

Applications

Patent Blue V has diverse applications across multiple fields:

  1. Food Industry: Used as a coloring agent in various food products such as candies and beverages (though restricted in some regions) due to its intense color even at low concentrations.
  2. Medical Diagnostics: Employed in lymphangiography and sentinel node biopsy procedures for visualizing lymphatic systems during surgeries.
  3. Analytical Chemistry: Utilized as a pH indicator and redox indicator in various analytical methods due to its sensitivity to environmental changes .
  4. Education: Included in chemistry sets as an educational tool for demonstrating pH changes and redox reactions due to its vivid color transitions.
Historical Development and Industrial Synthesis of Triphenylmethane Dyes

Origins of Patent Blue V in Synthetic Dye Chemistry

Patent Blue V emerged as a significant derivative within the triphenylmethane dye family, whose foundational chemistry was established in the mid-19th century. The origins trace back to 1859, when French chemist François-Emmanuel Verguin discovered fuchsine (magenta) through the oxidation of aniline containing toluidine impurities [3] [9]. This breakthrough revealed that triphenylmethane structures—characterized by a central carbon bonded to three aromatic rings—could yield vivid colors. By the 1880s, systematic sulfonation of these dyes became a key innovation, enhancing water solubility and expanding commercial utility. Patent Blue V (C₂₇H₃₁N₂NaO₇S₂), initially synthesized as Acid Blue 3 (Colour Index 42051), was developed specifically through sulfonation techniques that introduced sulfonic acid groups (-SO₃H) onto the triphenylmethane backbone [2] [10]. This modification not only improved solubility but also stabilized the dye molecule, enabling its use in aqueous systems like food and textiles. Its distinct sky-blue color (absorbance max: 640 nm) and structural relationship to earlier dyes like malachite green positioned it within the first generation of synthetic colorants derived from coal tar [4] [9].

Evolution of Industrial Synthesis Protocols for Patent Blue V

The industrial synthesis of Patent Blue V has evolved significantly from early laboratory-scale methods to modern high-efficiency processes. Initial syntheses relied on condensation reactions between p-diethylaminobenzaldehyde and m-hydroxybenzenesulfonic acid, followed by oxidation to form the chromophore [4]. This process faced challenges, including low yields (≤50%) due to by-product formation and the need for expensive catalysts. By the mid-20th century, optimized protocols emerged:

  • Sulfonation refinement: Direct sulfonation of leuco bases (reduced dye intermediates) using oleum (fuming sulfuric acid) at 40–50°C, increasing sulfonation efficiency to >85% [10].
  • Counterion adjustment: Conversion to calcium or sodium salts (e.g., C₂₇H₃₄CaN₂O₇S₂) for improved stability, crystallizing as a hygroscopic blue powder [6] [10].
  • Solvent systems: Replacement of ethanol with methanol-water mixtures, reducing production costs [10].

Modern synthesis employs continuous-flow reactors with precise temperature (60°C) and pH control (4.0–5.0), achieving yields exceeding 92% and purity >85% [10]. Quality control via UV-Vis spectroscopy and FTIR ensures consistency, with key absorption bands at 1338 cm⁻¹ (asymmetric SO₂ stretch) and 1579 cm⁻¹ (C=C aromatic stretch) confirming structural integrity [4].

Table 1: Key Parameters in Patent Blue V Synthesis Evolution

EraMethodCatalyst/TempYieldPurity Drivers
1880s–1920sBatch condensationHCl/100°C≤50%Crystallization
1930s–1960sSulfonation of leuco baseOleum/40–50°C70–80%Salt precipitation
1970s–PresentContinuous-flowIon exchange/60°C≥92%HPLC, FTIR, UV-Vis

Role of Patent Blue V in the Commercialization of Food and Textile Colorants

Patent Blue V played a pivotal role in expanding synthetic dyes into consumer markets due to its exceptional color intensity (effective at ≤50 ppm) and versatility [5]. In textiles, it bridged the gap between early aniline dyes and acid dyes suitable for wool and silk, though its poor lightfastness limited use to indoor applications like carpets [3] [9]. Its major impact emerged in food and consumer goods:

  • Food industry: Adopted as E131 in Europe for products requiring a stable turquoise hue, including gelatin desserts, blue curaçao, and confectionery coatings. Its high tinctorial strength reduced costs compared to plant-based alternatives [2] [5].
  • Cosmetics and pharmaceuticals: Utilized in lipsticks, soaps (0.01–0.1% concentration), and dental plaque-disclosing tablets due to pH sensitivity (blue at pH>3, yellow-orange at pH<0.8) [2] [5].
  • Technical applications: Served as a lymphatic tracer in medical diagnostics and in electrochemical devices due to reversible redox behavior (E° ≈ 0.77 V) [8] [4].

Regulatory disparities shaped its commercialization: Approved by the EFSA and FSSAI, it was excluded from the US FDA’s certified color list due to potential allergenic concerns, highlighting regional regulatory philosophies [2] [5]. Globally, its synthesis remains driven by demand from food and cosmetic sectors, with manufacturers like Ajanta Colours emphasizing thermal stability (up to 200°C) and regulatory compliance [5].

Table 2: Global Regulatory Status of Patent Blue V (E131)

RegionApproved UsesKey RestrictionsRegulatory Body
European UnionFoods, cosmetics, pharmaceuticals≤150 mg/kg in beveragesEFSA
IndiaFoods, drugs, cosmeticsGMP limitsFSSAI
AustraliaProhibited in foodsAll uses bannedFSANZ
United StatesNot permittedExcluded from certificationFDA

The dye’s commercial legacy endures in specialized applications such as organic electronics, where its thin films modify Schottky diode interfaces, showcasing adaptability beyond traditional colorant roles [4].

Properties

CAS Number

3536-49-0

Product Name

Patent Blue V

IUPAC Name

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate

Molecular Formula

C27H32CaN2O7S2

Molecular Weight

600.8 g/mol

InChI

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);

InChI Key

KJRBDMBNCBFVAS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2]

Solubility

Soluble in DMSO

Synonyms

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt
acid blue 1
acid blue 3
alphazurine 2G
bleu patent V
blue patent violet
Blue URS
Blue VRS
C.I. acid blue 1
C.I. acid blue 3
disulfine blue
disulphine blue
ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt
patent blue V
patent blue violet
sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate
sulfan blue
sulphan blue

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca]

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